5-Amino-4-bromopyrimidine

Übersicht

Beschreibung

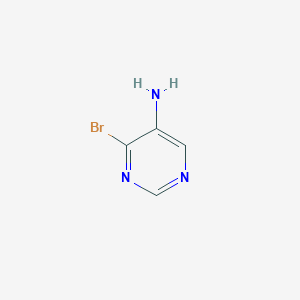

5-Amino-4-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of an amino group at the 5th position and a bromine atom at the 4th position on the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromopyrimidine typically involves the bromination of 5-Aminopyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-4-bromopyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Nitro-pyrimidines.

Suzuki-Miyaura Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

5-Amino-4-bromopyrimidine serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can lead to the creation of novel compounds with desired biological activities.

Synthesis of Nucleoside Analogs

In biological research, this compound is utilized as a precursor for synthesizing nucleoside analogs. These analogs are essential in studying DNA and RNA functions, contributing to our understanding of genetic mechanisms and potential therapeutic targets.

Biological Applications

Antiviral and Anticancer Research

The compound is under investigation for its potential use in developing antiviral and anticancer agents. Its ability to inhibit specific enzymes involved in tumor progression makes it a candidate for further pharmacological studies aimed at treating various cancers .

Inhibition of Thymidine Phosphorylase

this compound has been identified as an inhibitor of thymidine phosphorylase, an enzyme that is often over-expressed in several tumor types and plays a role in metastasis. This inhibition suggests its potential utility in cancer therapy by targeting tumor growth mechanisms .

Industrial Applications

Production of Dyes and Pigments

The compound's ability to form stable colored compounds makes it valuable in the dye and pigment industry. Its chemical properties allow for the synthesis of vibrant dyes that can be used in various applications, from textiles to inks.

Case Study 1: Anticancer Research

A study examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism involved the inhibition of key metabolic pathways essential for cancer cell proliferation .

Case Study 2: Antiviral Development

Research focused on the synthesis of nucleoside analogs derived from this compound showed promising antiviral activity against viral infections. In vitro assays demonstrated that these analogs effectively inhibited viral replication, highlighting their therapeutic potential .

Wirkmechanismus

The mechanism of action of 5-Amino-4-bromopyrimidine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. For example, as a nucleoside analog, it can interfere with DNA replication and transcription processes, thereby exhibiting antiviral or anticancer activities. The molecular targets and pathways involved include DNA polymerases, reverse transcriptases, and other enzymes critical for nucleic acid metabolism.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-5-bromopyrimidine

- 2-Amino-4-bromopyrimidine

- 5-Bromo-2-aminopyrimidine

Comparison: 5-Amino-4-bromopyrimidine is unique due to the specific positioning of the amino and bromine groups on the pyrimidine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Biologische Aktivität

5-Amino-4-bromopyrimidine is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound possesses a bromine atom at the 4-position and an amino group at the 5-position of the pyrimidine ring. This structure is crucial as it influences the compound's reactivity and biological interactions.

Target of Action

The compound primarily interacts with various enzymes involved in nucleic acid synthesis, playing a pivotal role in DNA and RNA metabolism. Pyrimidine derivatives are known to participate in the de novo synthesis of nucleotides, which are essential for nucleic acid formation.

Biochemical Pathways

this compound is likely involved in several metabolic pathways, including:

- Pyrimidine Metabolism : It participates in the conversion of pyrimidines to deoxyribonucleotides.

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating various synthetic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy to other compounds, it demonstrated significant inhibition against a range of bacterial strains, suggesting potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess anticancer activity. For instance, compounds modified with various substituents displayed varying levels of cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). The structure-activity relationship (SAR) studies revealed that specific modifications enhance anticancer efficacy while minimizing toxicity to normal cells .

Case Studies

-

Antibacterial Efficacy Study

A study evaluated the antibacterial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial strains . -

Anticancer Research

In a recent investigation, various derivatives of this compound were synthesized and tested for their anticancer properties. Compounds with specific substitutions showed enhanced potency against A549 cells with IC50 values indicating effective cytotoxicity while sparing non-cancerous cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining how effectively the compound can exert its biological effects in vivo.

Data Summary

| Property | Description |

|---|---|

| Chemical Structure | This compound |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Activity | Cytotoxic against A549 lung cancer cells; structure-dependent activity observed |

| Mechanism of Action | Involves nucleic acid synthesis pathways and enzyme interactions |

Eigenschaften

IUPAC Name |

4-bromopyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYSMLJPDPVHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672009 | |

| Record name | 4-Bromopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849353-34-0 | |

| Record name | 4-Bromopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.